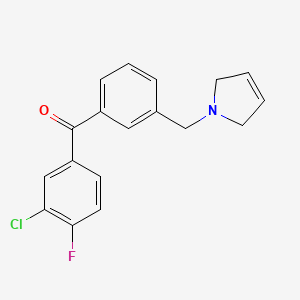

(3-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

説明

特性

IUPAC Name |

(3-chloro-4-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-16-11-15(6-7-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKPOGKTUAGJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643492 | |

| Record name | (3-Chloro-4-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-15-0 | |

| Record name | Methanone, (3-chloro-4-fluorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials

- Aromatic Precursors: The synthesis typically begins with halogenated benzaldehydes or benzoyl chlorides bearing chloro and fluoro substituents at the 3- and 4-positions on the phenyl ring.

- Pyrrole Derivative: The 2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl moiety is introduced via a pyrrole-containing benzyl derivative, often prepared or purchased as 3-(2,5-dihydro-1H-pyrrol-1-yl)methylbenzene.

Key Synthetic Steps

| Step | Reaction Type | Description | Typical Conditions |

|---|---|---|---|

| 1 | Formation of Pyrrole-Benzyl Intermediate | Condensation or nucleophilic substitution of pyrrole derivative onto benzyl halide or aldehyde | Base such as sodium hydride (NaH) in dry DMF, 0°C to room temperature, inert atmosphere |

| 2 | Friedel-Crafts Acylation | Acylation of the aromatic ring with an acyl chloride to form the ketone linkage | Lewis acid catalyst (e.g., AlCl3), anhydrous solvent (e.g., dichloromethane), 0–25°C |

| 3 | Purification | Isolation by crystallization or chromatography | Solvent systems vary; often ethyl acetate/hexane mixtures |

Reaction Mechanism Highlights

- The Friedel-Crafts acylation is the pivotal step, where the acyl chloride derived from the 3-chloro-4-fluorophenyl moiety reacts with the aromatic ring of the pyrrole-substituted benzene.

- The presence of electron-withdrawing halogens (Cl, F) influences regioselectivity and reactivity, often requiring careful control of temperature and stoichiometry to avoid polyacylation or side reactions.

Industrial Production Considerations

- Scale-Up: Industrial synthesis adapts the laboratory procedure to continuous flow reactors to enhance control over reaction parameters such as temperature, mixing, and reagent addition rates.

- Catalyst Optimization: Use of more efficient Lewis acid catalysts or solid-supported catalysts to improve yield and reduce waste.

- Solvent Selection: Preference for greener solvents or solvent-free conditions where possible to minimize environmental impact.

- Purification: Automated crystallization and filtration systems to ensure high purity and reproducibility.

Detailed Data Table: Preparation Parameters and Yields

| Parameter | Typical Laboratory Conditions | Industrial Adaptations | Expected Yield (%) |

|---|---|---|---|

| Base for Pyrrole-Benzyl Formation | Sodium hydride (NaH), dry DMF, 0°C | Automated dosing of NaH, inert atmosphere | 85–95 |

| Acylation Catalyst | Aluminum chloride (AlCl3), DCM, 0–25°C | Solid-supported AlCl3 or alternative Lewis acids | 75–90 |

| Reaction Time | 12–24 hours total | Continuous flow, reduced to 2–4 hours | Comparable or improved |

| Purification Method | Column chromatography or recrystallization | Crystallization, filtration | >98% purity |

| Solvent | DMF, DCM | Potential use of greener solvents or solvent recycling | — |

Research Findings and Optimization Notes

- Base Selection: Sodium hydride is preferred for deprotonation of the pyrrole nitrogen to facilitate nucleophilic attack; alternatives like potassium tert-butoxide have been tested but may lead to lower selectivity.

- Temperature Control: Maintaining low temperatures during the addition of acyl chloride prevents side reactions and improves regioselectivity.

- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and optimize reaction times.

- Substituent Effects: The chloro and fluoro substituents on the phenyl ring influence the electrophilicity of the acyl chloride and the nucleophilicity of the aromatic ring, requiring fine-tuning of catalyst loading and reaction time.

Summary of Preparation Methodology

The preparation of (3-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is best achieved through a multi-step synthetic route involving:

- Formation of the pyrrole-substituted benzyl intermediate under basic conditions.

- Subsequent Friedel-Crafts acylation with the appropriately substituted acyl chloride.

- Careful control of reaction conditions to maximize yield and purity.

- Industrial scale-up employing continuous flow techniques and catalyst optimization.

This approach is consistent with the preparation of closely related compounds such as (3-Chloro-5-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, which share similar synthetic challenges and strategies.

化学反応の分析

Types of Reactions

(3-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

科学的研究の応用

Medicinal Chemistry

Anticancer Research : This compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of similar structures can interact with specific biological targets, such as the B-cell lymphoma-2 (Bcl-2) protein, which is involved in regulating cell death. Compounds that inhibit Bcl-2 have been shown to induce apoptosis in cancer cells, making them valuable in cancer therapy .

Neuropharmacology : The presence of the pyrrole moiety suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could lead to developments in treatments for neurological disorders such as depression or anxiety .

Synthetic Chemistry

Building Block for Synthesis : The compound can serve as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling the creation of more complex molecules. This is particularly useful in the synthesis of pharmaceuticals where multiple functional groups are required for biological activity .

Research on Novel Psychoactive Substances (NPS) : There is ongoing research into the synthesis and effects of novel psychoactive substances, and compounds like this one may play a role in understanding the pharmacological profiles of new drugs. The ability to modify the structure can lead to variations that may exhibit different psychoactive effects or toxicity profiles .

Case Studies and Research Findings

作用機序

The mechanism of action of (3-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

類似化合物との比較

Core Structural Analog: (3-Chlorophenyl)[4-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]methanone

Key Differences :

- Substituents : The analogous compound replaces the 3-chloro-4-fluorophenyl group with a 3-chlorophenyl ring, omitting the fluorine atom. This alters electron-withdrawing effects and steric bulk.

- Position of Substitution: The dihydropyrrole-methyl group is attached to the para-position of the benzophenone ring in the analog, whereas the target compound has this group at the meta-position.

Molecular Data :

| Property | Target Compound (Hypothetical) | Analog |

|---|---|---|

| Molecular Formula | C₁₈H₁₅ClFNO | C₁₈H₁₆ClNO |

| Average Mass (Da) | ~315.7 (estimated) | 297.782 |

| Halogenation | Cl, F | Cl |

| Dihydropyrrole Position | 3-Phenyl | 4-Phenyl |

Implications :

Fluorinated Methanone Derivatives

and describe fluorinated methanones with diverse heterocyclic systems. For example:

- 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one (Example in ): Contains multiple fluorine atoms and a pyrazolopyrimidine core. Exhibits higher molecular weight (586.3 Da) and complex pharmacokinetics compared to the target compound .

Piperazinyl/Pyrrolo-Substituted Methanones

lists compounds like [4-(3,5-dichlorophenoxy)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-methanone, which feature:

- Morpholine/Piperazine Moieties : These groups enhance solubility and bioavailability compared to dihydropyrrole.

- Dichlorophenoxy Groups: Introduce stronger electron-withdrawing effects than chloro-fluorophenyl systems.

Comparison :

Research Findings and Hypotheses

- Electronic Effects: The chloro-fluoro substitution in the target compound may create a unique electronic profile, balancing lipophilicity and polarity. This could optimize blood-brain barrier penetration or target binding compared to non-fluorinated analogs .

- Synthetic Challenges : Fluorination at the 4-position of the phenyl ring may require specialized reagents (e.g., Selectfluor®) or protecting group strategies, as seen in related syntheses .

生物活性

The compound (3-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , identified by its CAS number 898764-34-6, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 440.95 g/mol. The structure consists of a chloro-fluoro-substituted aromatic ring connected to a pyrrolidine moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent, neuroprotective properties, and other therapeutic effects. Here are some key findings:

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that related phenyl-pyrrolidine compounds showed potent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range. The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound's lipophilicity and cellular uptake, thereby increasing its cytotoxic potential .

Neuroprotective Effects

The pyrrolidine structure is known for its neuroprotective properties. Studies have suggested that derivatives of pyrrolidine can modulate neurotransmitter levels and exhibit antioxidant activity. This compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

Preliminary studies have shown that related compounds can inhibit pro-inflammatory cytokines in vitro. The anti-inflammatory activity is hypothesized to stem from the modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

Case Studies

- Anticancer Efficacy : A recent study evaluated the anticancer efficacy of structurally similar compounds in vitro. The results indicated that these compounds significantly reduced cell viability in hepatocellular carcinoma (HCC) cells through apoptosis induction mechanisms. The study emphasized the importance of structural modifications in enhancing anticancer activity .

- Neuroprotection : In an animal model of neurodegeneration, a derivative of this compound was administered to assess its neuroprotective effects against oxidative stress. Results showed a marked reduction in neuronal death and improved cognitive functions compared to control groups .

- Inflammation Models : In vitro assays using macrophage cell lines demonstrated that this compound could downregulate TNF-alpha and IL-6 production upon stimulation with lipopolysaccharides (LPS), indicating potential anti-inflammatory properties .

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

- Interaction with Receptors : The compound may interact with various receptors involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It likely modulates key signaling pathways such as PI3K/Akt and MAPK pathways, impacting cell survival and proliferation.

- Oxidative Stress Reduction : Its antioxidant properties may help mitigate oxidative damage in neuronal cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this methanone derivative, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Prepare the 3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl intermediate through reductive amination of 3-formylphenylboronic acid with 2,5-dihydro-1H-pyrrole.

- Step 2 : Couple this intermediate with 3-chloro-4-fluorobenzoyl chloride via Friedel-Crafts acylation. Optimize reaction temperature (60–80°C) and Lewis acid catalysts (e.g., AlCl₃) to enhance regioselectivity .

- Yield Optimization : Monitor reaction progress using TLC and HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 45–65%, depending on steric hindrance from the dihydropyrrole moiety .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Confirm absence of diastereomers via chiral chromatography if asymmetric centers are suspected .

- Structural Confirmation :

- NMR : Compare ¹H/¹³C NMR shifts with computed spectra (e.g., DFT-based predictions). Key signals: Aromatic protons (δ 7.2–8.1 ppm), dihydropyrrole protons (δ 2.8–3.5 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 344.1 (calculated for C₁₈H₁₆ClFNO). Fragmentation patterns should align with the methanone backbone .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and expected structural features (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer :

- Step 1 : Perform 2D NMR (COSY, NOESY) to identify through-space interactions. For example, unexpected NOE between dihydropyrrole and fluorophenyl protons may indicate conformational flexibility or π-stacking .

- Step 2 : Validate via X-ray crystallography. Compare experimental unit cell parameters (e.g., a = 7.59 Å, b = 9.76 Å for analogous structures) with density functional theory (DFT)-optimized geometries to identify torsional strain .

- Contingency : If crystallography fails (e.g., poor crystal growth), use variable-temperature NMR to probe dynamic behavior .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic sites. The 4-fluoro substituent on the phenyl ring may activate the para position for NAS.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions. DMSO or DMF may stabilize transition states via hydrogen bonding with the dihydropyrrole nitrogen .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots from stopped-flow spectroscopy) .

Q. How can crystallographic data from analogous compounds guide the interpretation of this compound’s solid-state behavior?

- Methodological Answer :

- Reference Structures : Analyze triclinic crystal systems (e.g., P1 space group, α/β/γ angles ~94–104°) from similar methanones. Note intermolecular interactions (e.g., C=O···H–N hydrogen bonds) that influence packing .

- Thermal Analysis : Perform DSC/TGA to correlate melting points (e.g., 180–200°C) with lattice stability. Discrepancies may arise from halogen-π interactions in the chlorofluorophenyl group .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in enzyme inhibition assays?

- Methodological Answer :

- Control Experiments : Verify compound stability under assay conditions (pH, temperature). The dihydropyrrole group may hydrolyze in acidic media, generating false-positive results .

- Dose-Response Curves : Use Hill slope analysis to distinguish specific binding (slope ≈1) from non-specific aggregation (slope <1).

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding thermodynamics directly .

Experimental Design

Q. What strategies can mitigate diastereomer formation during the synthesis of related methanone derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) to enforce stereocontrol during acylation.

- Catalytic Asymmetric Synthesis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) in Friedel-Crafts steps to achieve enantiomeric excess (>80%) .

- Monitoring : Track diastereomer ratios via chiral HPLC (e.g., Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。